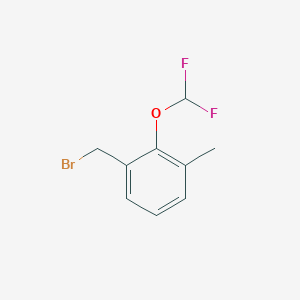
2-Difluoromethoxy-3-methylbenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Difluoromethoxy-3-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzyl bromide, where the benzyl group is substituted with a difluoromethoxy group and a methyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-3-methylbenzyl bromide typically involves the bromination of 2-Difluoromethoxy-3-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an inert solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Difluoromethoxy-3-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The difluoromethoxy group can be reduced to form the corresponding methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include methoxy derivatives.
Aplicaciones Científicas De Investigación
2-Difluoromethoxy-3-methylbenzyl bromide is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Difluoromethoxy-3-methylbenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Difluoromethoxybenzyl bromide: Similar structure but lacks the methyl group.
4-Trifluoromethoxybenzyl bromide: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-Methylbenzyl bromide: Lacks the difluoromethoxy group.
Uniqueness
2-Difluoromethoxy-3-methylbenzyl bromide is unique due to the presence of both the difluoromethoxy and methyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable building block in organic synthesis .
Propiedades
Fórmula molecular |
C9H9BrF2O |
|---|---|
Peso molecular |
251.07 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-(difluoromethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-6-3-2-4-7(5-10)8(6)13-9(11)12/h2-4,9H,5H2,1H3 |
Clave InChI |
PBDQWIDTBCOVSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CBr)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


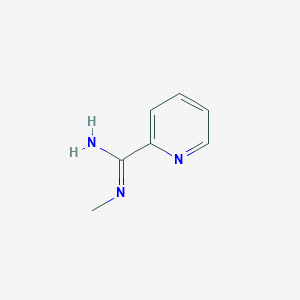
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
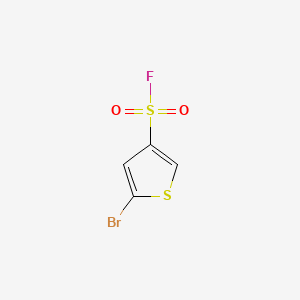
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)


![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
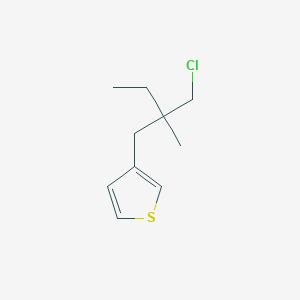
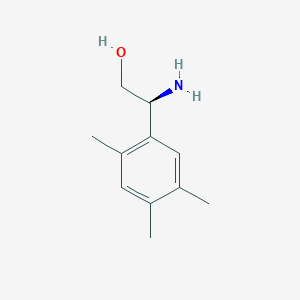
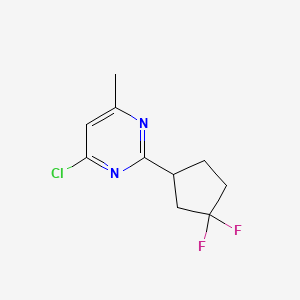
![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)


![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
